5-Bromo-2-chloro-4-(oxetan-3-yloxy)pyrimidine
Overview
Description
5-Bromo-2-chloro-4-(oxetan-3-yloxy)pyrimidine is a pyrimidine derivative. It has a molecular weight of 231.05 . It is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
Synthesis Analysis
The synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .Molecular Structure Analysis
The linear formula of this compound is C7H7BrN2O2 . The InChI code is 1S/C7H7BrN2O2/c8-5-1-9-7 (10-2-5)12-6-3-11-4-6/h1-2,6H,3-4H2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Physical and Chemical Properties Analysis
The molecular weight of this compound is 231.05 . The linear formula is C7H7BrN2O2 . The InChI code is 1S/C7H7BrN2O2/c8-5-1-9-7 (10-2-5)12-6-3-11-4-6/h1-2,6H,3-4H2 .Scientific Research Applications
Synthesis and Derivatization
Derivative Synthesis : A study explored a new route to pyrimido[4,5-e][1,3,4]thiadiazine derivatives starting from 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine. This synthesis pathway showcases the utility of bromo and chloro substituted pyrimidines as intermediates for generating heterocyclic compounds with potential biological activities (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Chemical Transformations : Another research effort involved the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines and their conversion into triazolo[1,5-c]pyrimidines via Dimroth rearrangement. This study illustrates the versatile role of halogen-substituted pyrimidines in organic synthesis, serving as precursors for various chemical transformations (Tang, Wang, Li, & Wang, 2014).
Potential Biological Activities
Antiviral Activity : Research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines demonstrated their ability to inhibit retrovirus replication in cell culture. This finding underscores the therapeutic potential of pyrimidine derivatives in the development of antiviral drugs (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Cross-Coupling Reactions : A study on the oxidative palladium-catalyzed cross-coupling of pyrimidines highlighted the potential of bromo-substituted pyrimidines as intermediates for the synthesis of heteroaryl ethers, demonstrating their importance in creating complex molecular architectures useful in pharmaceutical chemistry (Bardhan, Wacharasindhu, Wan, & Mansour, 2009).
Mechanism of Action
5-Bromo-2-chloro-4-(oxetan-3-yloxy)pyrimidine is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . SGLT2 inhibitors work by preventing the reabsorption of glucose in the kidneys, which is then excreted in the urine .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-bromo-2-chloro-4-(oxetan-3-yloxy)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2O2/c8-5-1-10-7(9)11-6(5)13-4-2-12-3-4/h1,4H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLJUGGLWJVVHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC(=NC=C2Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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